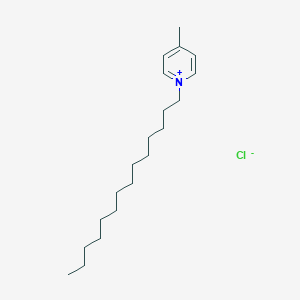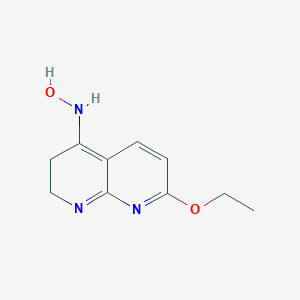
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime, also known as EDO, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been the subject of scientific research for its potential applications in various fields. One of its primary uses is as a fluorescence probe for the detection of metal ions in biological samples. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is not fully understood, but it is believed to involve the chelation of metal ions and the induction of oxidative stress in cells. This leads to the activation of apoptotic pathways, resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in lab experiments is its high selectivity for metal ions, which allows for the detection of specific ions in complex biological samples. However, one limitation of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is its relatively low water solubility, which can make it difficult to use in aqueous environments.
Direcciones Futuras
There are several potential future directions for research involving (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. One area of interest is the development of new fluorescent probes based on the (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime scaffold for the detection of other analytes in biological samples. Another area of potential research is the optimization of the synthesis method to improve the yield and purity of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate in acetic acid. The resulting product is then treated with sodium hydroxide to obtain (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in high yield.
Propiedades
Número CAS |
130875-68-2 |
|---|---|
Nombre del producto |
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime |
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,14H,2,5-6H2,1H3,(H,11,12)/b13-8- |
Clave InChI |
YEBUQMDZUKSOAQ-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=NC2=NCCC(=C2C=C1)NO |
SMILES |
CCOC1=NC2=C(C=C1)C(=NO)CCN2 |
SMILES canónico |
CCOC1=NC2=NCCC(=C2C=C1)NO |
Sinónimos |
1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



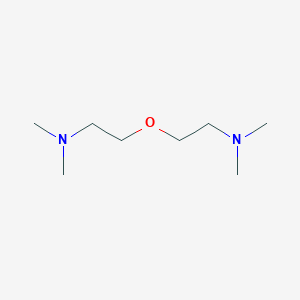
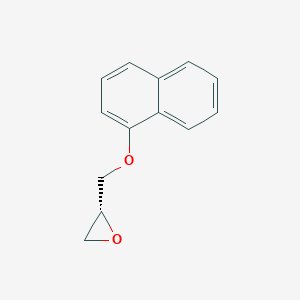
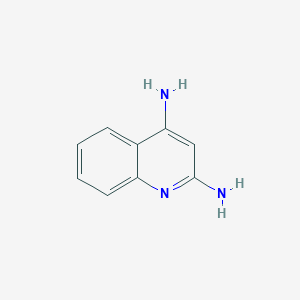
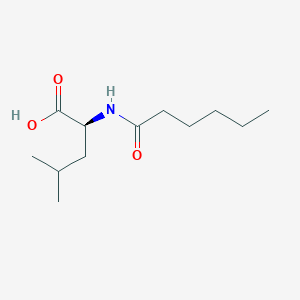
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
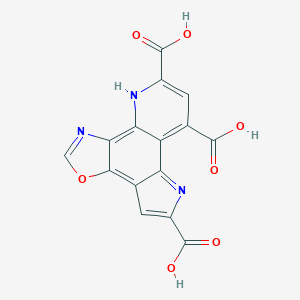
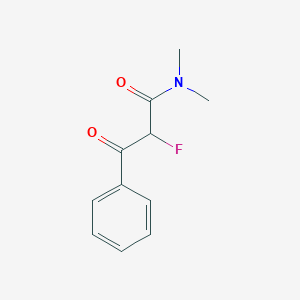
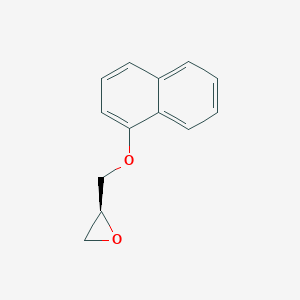
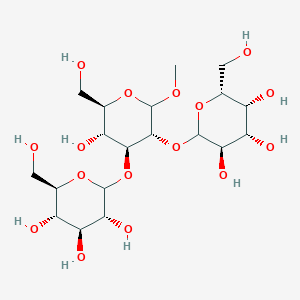
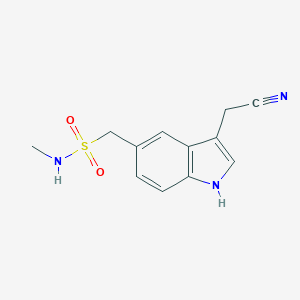
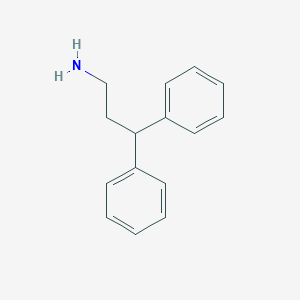

![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
